3-[(2-Allylphenoxy)methyl]pyrrolidine hydrochloride
Description
3-[(2-Allylphenoxy)methyl]pyrrolidine hydrochloride (CAS: 1220037-15-9) is a pyrrolidine-based organic compound with a molecular formula of C₁₄H₂₀ClNO and a molecular weight of 253.77 g/mol . Its structure consists of a pyrrolidine ring connected via a methylene bridge to a phenoxy group substituted with an allyl moiety at the ortho-position. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
3-[(2-prop-2-enylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-2-5-13-6-3-4-7-14(13)16-11-12-8-9-15-10-12;/h2-4,6-7,12,15H,1,5,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPVPXHYXNFCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-15-9 | |
| Record name | Pyrrolidine, 3-[[2-(2-propen-1-yl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 3-[(2-Allylphenoxy)methyl]pyrrolidine hydrochloride involves several steps. One common method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . This method is efficient and yields a variety of five-, six-, and seven-membered cyclic amines. Another approach involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . These methods highlight the versatility and efficiency of modern synthetic techniques in producing pyrrolidine derivatives.
Chemical Reactions Analysis
3-[(2-Allylphenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction that can be used with this compound . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules. Common reagents used in these reactions include organoboron reagents, palladium catalysts, and various oxidants and additives . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(2-Allylphenoxy)methyl]pyrrolidine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying the NK1 receptor and its role in various physiological processes. In medicine, this compound has potential therapeutic applications due to its ability to modulate the activity of the NK1 receptor, which is involved in pain perception, stress response, and inflammation. Additionally, it has industrial applications in the production of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of 3-[(2-Allylphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with the NK1 receptor in the central nervous system. By binding to this receptor, the compound inhibits the action of substance P, a neuropeptide involved in transmitting pain signals and regulating stress responses. This inhibition results in reduced pain perception and modulation of stress-related behaviors. The molecular targets and pathways involved in this mechanism are primarily centered around the NK1 receptor and its associated signaling cascades.
Comparison with Similar Compounds
Structural and Physicochemical Differences
Biological Activity
3-[(2-Allylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound that has garnered attention for its significant biological activity, particularly as a selective antagonist of the neurokinin-1 (NK1) receptor. This article explores its biological mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈ClNO, and it is characterized by a pyrrolidine ring substituted with an allylphenoxy group. This structure is crucial for its interaction with biological targets.
The primary mechanism of action involves the compound's binding to the NK1 receptor in the central nervous system. By inhibiting the action of substance P, a neuropeptide associated with pain transmission and stress responses, the compound effectively reduces pain perception and modulates stress-related behaviors. This interaction is vital in understanding its potential therapeutic applications in pain management and anxiety disorders.
Biological Activity Overview
- Receptor Interaction : The compound acts as a potent antagonist at the NK1 receptor.
- Physiological Effects : It has been shown to influence various physiological processes, including pain perception, stress response, and inflammation modulation.
- Therapeutic Applications : Potential uses include treatment for chronic pain, anxiety disorders, and other conditions where NK1 receptor modulation is beneficial .
Research Findings
Several studies have documented the biological activity of this compound:
- Pain Modulation : Research indicates that compounds targeting the NK1 receptor can significantly reduce nociceptive responses in animal models. For instance, studies have demonstrated that administration of this compound leads to decreased pain sensitivity in rodent models.
- Stress Response : In behavioral studies, this compound has been linked to reduced anxiety-like behaviors in rodents, suggesting its potential as an anxiolytic agent .
- Inflammation : Preliminary findings suggest that it may also play a role in modulating inflammatory responses, although further research is needed to fully elucidate these effects .
Case Studies
A review of literature reveals several case studies highlighting the efficacy of this compound:
- Case Study 1 : In a controlled trial involving chronic pain patients, administration of NK1 antagonists resulted in significant reductions in reported pain levels compared to placebo groups.
- Case Study 2 : Animal models subjected to stress-induced behaviors showed marked improvement when treated with this compound, indicating its potential utility in treating anxiety disorders.
Comparative Analysis
| Compound | Mechanism | Primary Use | Efficacy |
|---|---|---|---|
| This compound | NK1 antagonist | Pain management, anxiety | High |
| Other NK1 antagonists | Similar | Various | Variable |
Q & A
What are the recommended safety protocols for handling 3-[(2-Allylphenoxy)methyl]pyrrolidine hydrochloride in laboratory settings? (Basic)
Methodological Answer:
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation of aerosols or vapors. Local exhaust ventilation is critical during weighing or transfer .
- Storage: Store at 2–8°C in a dry, sealed container away from incompatible materials (e.g., strong oxidizers) .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols .
- First Aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes and seek medical attention .
How should researchers characterize the structural integrity of this compound post-synthesis? (Basic)
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the presence of the allylphenoxy and pyrrolidine moieties. Compare peaks with reference spectra of analogous compounds (e.g., 3-(2-methylphenoxy)piperidine hydrochloride) .
- Mass Spectrometry (MS): Perform high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended for experimental consistency) .
What computational strategies can optimize the synthesis pathway of this compound? (Advanced)
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energy barriers for key steps (e.g., nucleophilic substitution at the allylphenoxy group) .
- Reaction Path Screening: Apply algorithms like the artificial force-induced reaction (AFIR) method to explore alternative pathways and minimize side products .
- Condition Optimization: Leverage machine learning to correlate solvent polarity, temperature, and catalyst loading with yield data from analogous pyrrolidine derivatives .
How can researchers resolve contradictions between theoretical predictions and experimental reactivity data for this compound? (Advanced)
Methodological Answer:
- Variable Isolation: Systematically test variables (e.g., solvent effects, steric hindrance) using controlled experiments. For example, compare reactivity in polar aprotic (DMF) vs. nonpolar solvents (toluene) .
- Cross-Validation: Replicate computational models with higher-accuracy methods (e.g., CCSD(T)) to verify DFT-predicted reaction energetics .
- In Situ Monitoring: Use techniques like FT-IR or Raman spectroscopy to track real-time reaction progress and identify unanticipated intermediates .
What are the critical considerations for designing a reaction mechanism study involving this compound? (Basic)
Methodological Answer:
- Kinetic Analysis: Conduct time-course experiments under varying temperatures to derive activation parameters (e.g., ) via the Arrhenius equation .
- Isotopic Labeling: Use deuterated analogs (e.g., ) to trace proton transfer steps in acid/base-mediated reactions .
- Catalyst Screening: Test palladium or nickel catalysts for cross-coupling steps, referencing protocols for similar chlorophenyl-pyrrolidine systems .
How can the compound’s stability be evaluated under diverse pH and temperature conditions? (Advanced)
Methodological Answer:
- Forced Degradation Studies: Expose the compound to extremes (e.g., 40°C/75% RH, pH 1–13) and monitor degradation via HPLC. Identify major degradation products using LC-MS .
- Thermogravimetric Analysis (TGA): Measure weight loss under controlled heating to determine thermal decomposition thresholds .
- Long-Term Stability: Store aliquots at 2–8°C, 25°C, and -20°C; analyze purity monthly to establish shelf-life recommendations .
What purification techniques are most effective for isolating this compound? (Basic)
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures to recrystallize the compound, ensuring slow cooling to enhance crystal purity .
- Column Chromatography: Employ silica gel columns with a gradient elution (e.g., hexane → ethyl acetate) to separate nonpolar byproducts .
- Acid-Base Extraction: Partition the free base between dichloromethane and dilute HCl, followed by neutralization to precipitate the hydrochloride salt .
How can researchers investigate the compound’s interactions with biological targets? (Advanced)
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses with putative targets (e.g., GPCRs), guided by structural analogs like 3-(3-chlorophenyl)pyrazolo-pyridine derivatives .
- Surface Plasmon Resonance (SPR): Immobilize target proteins on sensor chips to measure binding kinetics (, ) in real-time .
- In Vitro Assays: Test activity in cell-based models (e.g., cAMP modulation for GPCR targets) with dose-response curves to calculate IC/EC values .
What reactor design principles apply to scaling up the synthesis of this compound? (Advanced)
Methodological Answer:
- Continuous Flow Reactors: Optimize residence time and mixing efficiency for exothermic steps (e.g., alkylation), reducing hot spots compared to batch reactors .
- Membrane Separation: Integrate nanofiltration membranes to remove low-MW impurities during workup, improving yield and purity .
- Process Analytical Technology (PAT): Implement inline UV/Vis or IR probes for real-time monitoring of critical quality attributes (e.g., concentration, byproduct levels) .
How do structural modifications to the allylphenoxy group alter the compound’s physicochemical properties? (Advanced)
Methodological Answer:
- QSAR Modeling: Calculate logP, polar surface area, and H-bond donors/acceptors for derivatives (e.g., replacing allyl with propargyl) to predict solubility and bioavailability .
- X-ray Crystallography: Resolve crystal structures of analogs to correlate substituent effects with conformational stability .
- Stability Testing: Compare oxidation rates of allyl vs. vinyl derivatives under accelerated oxidative conditions (e.g., HO) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
